Conorphone hydrochloride
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Overview
Description
Conorphone hydrochloride, also known as conorfone, is an opioid analgesic that was never marketed. It is an analogue of hydrocodone, substituted with an 8-ethyl group and an N-cyclopropyl methyl group. This compound acts as a mixed agonist-antagonist at the μ-opioid receptor and is slightly more potent than codeine in its analgesic effects, but it is associated with somewhat greater side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conorphone hydrochloride involves several steps:
Hydrolysis of Thebaine: Exposure of thebaine to mild acid leads to hydrolysis of the enol ether function, followed by migration of the double bond to yield the conjugated enone.
Addition of Lithium Diethylcuprate: This step proceeds by 1,4-addition from the less hindered side to give the intermediate.
Von Braun Reaction: Treatment with cyanogen bromide under von Braun reaction conditions leads to the isolable aminocyanide.
Conversion to Secondary Amine: This intermediate is converted to the secondary amine by treatment with aqueous base.
Alkylation: The final step involves alkylation with cyclopropylmethyl chloride to yield this compound.
Industrial Production Methods: The industrial production methods for this compound are not well-documented, as the compound was never marketed. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Conorphone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound, such as dihydro derivatives.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Conorphone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its potential analgesic effects and compared with other opioid analgesics.
Industry: Potential applications in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
Conorphone hydrochloride exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to the receptor and modulates its activity, leading to analgesic effects. The compound’s molecular targets include the μ-opioid receptor, and its pathways involve the inhibition of pain signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
Hydrocodone: An opioid analgesic with similar structure but different substituents.
Codeine: A less potent opioid analgesic with fewer side effects.
Morphine: A more potent opioid analgesic with a different mechanism of action.
Uniqueness: Conorphone hydrochloride is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor, which provides a balance between analgesic effects and side effects. Its structural modifications, such as the 8-ethyl group and N-cyclopropyl methyl group, contribute to its distinct pharmacological profile .
Properties
CAS No. |
70865-14-4 |
---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1 |
InChI Key |
CKEXIRBGGMFWOA-AVQDSJIMSA-N |
SMILES |
CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
Isomeric SMILES |
CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
Canonical SMILES |
CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |
Synonyms |
codorphone codorphone hydrochloride conorphone TR 5109 TR-5109 TR5109 |
Origin of Product |
United States |
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